molecular formula C18H24O4 B1594354 (-)-mono-(1R)-Menthyl phthalate CAS No. 33744-74-0

(-)-mono-(1R)-Menthyl phthalate

Cat. No. B1594354
CAS RN: 33744-74-0
M. Wt: 304.4 g/mol
InChI Key: LJFJPDHXAWVDSA-DVOMOZLQSA-N
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Description

Phthalates are a family of synthetic chemicals with a wide variety of uses, ranging from consumer to industrial products . They are commonly used as plasticizers in the production of plastics and related products, such as packaging materials, toys, medical blood bags, hoses, floors, wallpapers, detergents, lubricants, and personal care products . They can migrate easily from these products into the environment and pollute food, water, and air .


Synthesis Analysis

Phthalates or phthalate esters are formed from phthalic acids and the alcohols with 1–14 carbon atoms . The methods of sample preparation have also progressed from the simple liquid-liquid extraction using organic solvents to solid-phase microextraction techniques to the more recent head-space or direct immersion solid-phase microextraction methods .


Molecular Structure Analysis

The molecular structure of phthalates is crucial for identification purposes and for calculation of the energetics of the fragmentation pathways . Low molecular weight phthalates are slightly soluble in water, whereas high molecular weight phthalates are insoluble in water, but easily soluble in most organic solvents .


Chemical Reactions Analysis

Phthalates have high values of KOA suggesting that they will be appreciably sorbed to aerosol particles, soil, and vegetation . The primary biodegradation half-life tends to increase with increasing alkyl chain length .


Physical And Chemical Properties Analysis

The air and water solubilities of phthalates decrease by orders of magnitude from the short alkyl chain phthalates such as dimethyl phthalate (DMP) to the long alkyl chain phthalates such as di-2-ethylhexyl phthalate (DEHP) . The octanol-water partition coefficient, which is a measure of hydrophobicity, increases by orders of magnitude with increasing alkyl chain length .

Scientific Research Applications

Activation of PPARα and PPARγ

  • Phthalate monoesters, such as (-)-mono-(1R)-Menthyl phthalate, are linked to the activation of nuclear transcription factors like PPARα and PPARγ. These factors are involved in various biological processes, including adipocyte differentiation and insulin sensitization (Hurst & Waxman, 2003).

Environmental and Health Impact Studies

  • Phthalate metabolites have been extensively studied for their environmental presence and potential health impacts. Research includes the examination of daily variations of phthalate metabolites in adult populations, indicating significant exposure through various sources (Fromme et al., 2007).

Exposure and Health Risks

  • Studies have identified relationships between phthalate exposure and health risks such as breast cancer, suggesting a link between environmental exposure and increased risk (López-Carrillo et al., 2009).

Variability in Exposure Levels

  • Investigations into the variability of urinary phthalate metabolite levels over time have been conducted, providing insights into the fluctuating nature of human exposure to phthalates (Hauser et al., 2004).

DNA Damage and Reproductive Health

  • Research indicates a possible association between phthalate exposure and altered DNA integrity in human sperm, highlighting concerns over reproductive health (Duty et al., 2002).

Metabolism and Biomarkers

  • Studies on the metabolism of phthalates and their role as biomarkers in human exposure assessments have been conducted, providing a deeper understanding of how these compounds interact with the human body (Barr et al., 2003).

Safety And Hazards

Phthalates have been detected in a variety of aquatic situations, including surface water, groundwater, drinking water, and wastewater . They have been shown to have adverse effects on human health, leading to widespread concern all over the world .

properties

IUPAC Name

2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O4/c1-11(2)13-9-8-12(3)10-16(13)22-18(21)15-7-5-4-6-14(15)17(19)20/h4-7,11-13,16H,8-10H2,1-3H3,(H,19,20)/t12-,13+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFJPDHXAWVDSA-DVOMOZLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2=CC=CC=C2C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349127
Record name (-)-mono-(1R)-Menthyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-mono-(1R)-Menthyl phthalate

CAS RN

33744-74-0
Record name (-)-mono-(1R)-Menthyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-mono-(1R)-Menthyl phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VM Lombardo, L Bernier, MZ Chen… - … Process Research & …, 2021 - ACS Publications
Despite chiral piperidines being a commonly found motif in approved drugs and drug candidates, the synthesis of these compounds occasionally suffers from challenges of scalability …
Number of citations: 0 pubs.acs.org

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